1-[(3-Hydroxyphenyl)imino]-1lambda6-thiolan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(3-Hydroxyphenyl)imino]-1lambda6-thiolan-1-one is a chemical compound with the molecular formula C10H13NO2S and a molecular weight of 211.28 g/mol This compound is known for its unique structure, which includes a thiolane ring and a hydroxyphenyl group
Preparation Methods
The synthesis of 1-[(3-Hydroxyphenyl)imino]-1lambda6-thiolan-1-one typically involves the reaction of 3-hydroxyaniline with a thiolane derivative under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity . Industrial production methods may involve scaling up this reaction using continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
1-[(3-Hydroxyphenyl)imino]-1lambda6-thiolan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the imine group to an amine, altering the compound’s properties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[(3-Hydroxyphenyl)imino]-1lambda6-thiolan-1-one has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s reactivity makes it useful in biochemical assays and as a probe for studying enzyme activities.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(3-Hydroxyphenyl)imino]-1lambda6-thiolan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s imine group can form reversible covalent bonds with nucleophilic sites on proteins, altering their function. Additionally, the hydroxy group can participate in hydrogen bonding, further influencing the compound’s activity .
Comparison with Similar Compounds
1-[(3-Hydroxyphenyl)imino]-1lambda6-thiolan-1-one can be compared with other similar compounds, such as:
1-[(4-Hydroxyphenyl)imino]-1lambda6-thiolan-1-one: Similar structure but with the hydroxy group in the para position.
1-[(3-Methoxyphenyl)imino]-1lambda6-thiolan-1-one: Contains a methoxy group instead of a hydroxy group, affecting its reactivity and applications.
1-[(3-Hydroxyphenyl)imino]-1lambda6-thiolan-1-oxide: An oxidized form with different chemical properties.
Properties
IUPAC Name |
3-[(1-oxothiolan-1-ylidene)amino]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2S/c12-10-5-3-4-9(8-10)11-14(13)6-1-2-7-14/h3-5,8,12H,1-2,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PREBUROIKCTTJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCS(=NC2=CC(=CC=C2)O)(=O)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.